2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene

Electrosynthesis Diamine synthesis Reduction mechanism

Researchers requiring reproducible trans-diphenylethylenediamine synthesis often face inconsistency from non-specific reducing agents. This compound solves that via a defined four-electron reduction pathway unique to its 1,3-diene motif. Key advantages: - Enables high-yield racemic-trans-diphenylethylenediamine through Birch reduction (Na, THF/NH₃(l), -78 °C) - Rigid spirocyclic core ensures thermal stability (>200 kJ mol⁻¹ barrier) for reliable parallel synthesis - Validated HPLC methods (Newcrom R1, acetonitrile/water/phosphoric acid) support immediate QC integration

Molecular Formula C20H20N2
Molecular Weight 288.4 g/mol
CAS No. 5396-98-5
Cat. No. B1330825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene
CAS5396-98-5
Molecular FormulaC20H20N2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H20N2/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)22-20(21-18)14-8-3-9-15-20/h1-2,4-7,10-13H,3,8-9,14-15H2
InChIKeyGTITYRBBAAHJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene – Heterocyclic Building Block


2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is a spirocyclic heterocyclic compound featuring a rigid diazaspiro[4.5]decadiene core with two phenyl substituents (C20H20N2, MW 288.39 g/mol) . It is primarily recognized as a heterocyclic building block in organic synthesis , with its most established application being an effective reagent for the efficient synthesis of racemic-trans-diphenylethylenediamine [1].

Synthetic role
Heterocyclic building block for trans-diamine ligand synthesis
Key scaffold feature
Conjugated 1,3-diene spirocyclic core enables selective reduction
Procurement profile
Commercially available with defined purity and analytical documentation

Why Generic Analogs Fail for 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene


Generic substitution of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene with other 1,4-diazaspiro[4.5]decane derivatives is scientifically untenable due to the compound's unique reduction behavior, which is critically dependent on its specific 1,3-diene structural motif. While the broader diazaspirodecane class has been explored for pharmacological applications including NK1 antagonism [1] and antifungal activity [2], the 1,3-diene unsaturation in the target compound fundamentally alters its electrochemical and chemical reduction pathways [3]. This diene system enables selective reduction processes that are absent in fully saturated 1,4-diazaspiro[4.5]decane analogs or those lacking the conjugated imine functionality. Furthermore, the thermal stability imparted by the rigid spirocyclic framework—with an activation barrier exceeding 200 kJ mol⁻¹ at 300 °C for thermal rearrangement [3]—is a property specific to this exact substitution pattern and cannot be assumed for structurally related but chemically distinct analogs. These compound-specific characteristics directly govern its utility as a precursor for trans-diphenylethylenediamine ligands, as detailed in the quantitative evidence below.

Conjugated diene specificity
Saturated or non-conjugated diazaspiro analogs lack the 1,3-diene motif and cannot replicate the selective Birch or electrochemical reduction pathways reported for this compound.
Thermal stability context
The high thermal rearrangement barrier documented for this spirocyclic diene may not transfer to structurally related analogs, potentially affecting elevated-temperature handling and storage.
Regulatory and procurement identity
Absence of FDA UNII registration or standardized purity specifications in generic analogs may limit supply chain traceability and lot-to-lot confidence in regulated research environments.

Quantitative Differentiation Evidence for 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene


Electrochemical vs. Birch Reduction Outcomes

2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene exhibits fundamentally different reduction outcomes depending on the reduction method employed, a behavior not documented for saturated 1,4-diazaspiro[4.5]decane analogs [1]. Under Birch reduction conditions (sodium, −78 °C, THF/NH₃(l)), the compound undergoes a four-electron reduction to yield exclusively the trans-imidazoline product in high yield [1]. In contrast, voltammetric electro-reduction (glassy-carbon electrode, 20 °C, non-aqueous solvents) reveals two sequential two-electron processes, allowing observation and potential isolation of the two-electron intermediate that is not accessible via dissolving-metal reduction [1]. This pathway divergence is unique to the conjugated 1,3-diene system and is absent in non-conjugated diazaspiro compounds.

Reduction pathway
Head-to-head
Birch: single 4e⁻ to trans-imidazoline; Voltammetric: two sequential 2e⁻ processes (intermediate accessible). Saturated analogs: no comparable conjugated pathway reported.
Enables route-specific diamine synthesis and intermediate trapping.
Direct comparative study; verify for specific process conditions.
Electrosynthesis Diamine synthesis Reduction mechanism

Thermal Stability and Rearrangement Barrier

The thermal stability of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene has been quantitatively characterized, revealing an activation barrier exceeding 200 kJ mol⁻¹ at 300 °C for first-order thermal rearrangement of the 2H-imidazole to the corresponding 1H-imidazole [1]. This high kinetic barrier is attributed to minimal ring strain in the spirocyclic framework [1]. In contrast, related acyclic bis-imines and less constrained heterocyclic systems typically exhibit substantially lower thermal rearrangement barriers, often below 150 kJ mol⁻¹, making them more prone to thermal degradation during storage or synthetic processing [1].

Thermal stability
Class-level
Activation barrier > 200 kJ mol⁻¹ at 300 °C; typical acyclic bis-imines:
Supports synthesis under elevated temperatures with reduced thermal degradation risk.
Class-level comparison; batch-specific verification recommended.
Commercial purity
Specification review
99% assay (Sigma-Aldrich); 98% purity (Fluorochem) with CoA. Triazaspiro analog: custom synthesis only, no standardized purity data.
Enables immediate procurement with documented purity and analytical traceability.
Verify lot-specific certificate of analysis before use.
Regulatory identifier
Specification review
FDA UNII: V7S4SJ2U5A (FDA Substance Registration System).
Regulatory identifier supports supply chain traceability in research and development contexts.
Does not imply FDA approval or clinical qualification; for research use only.
Thermal stability Process chemistry Storage conditions

Commercial Availability and Purity Specifications

2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene is commercially available from multiple established chemical suppliers with documented purity specifications, including 99% assay grade (Sigma-Aldrich, melting point 106-108 °C lit.) and 98% purity grade (Fluorochem, with full analytical characterization) . This stands in marked contrast to structurally related analogs such as 2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene (CAS 1049676-93-8), which are predominantly available only through custom synthesis with no off-the-shelf purity specifications or batch-to-batch consistency guarantees . The availability of validated analytical data, including HPLC methods for purity verification [1], enables immediate procurement without the lead time, cost, and uncertainty associated with custom synthesis campaigns.

Commercial purity
Specification review
99% assay (Sigma-Aldrich); 98% purity (Fluorochem) with CoA. Triazaspiro analog: custom synthesis only, no standardized purity data.
Enables immediate procurement with documented purity and analytical traceability.
Verify lot-specific certificate of analysis before use.
Procurement Purity analysis Supply chain

FDA UNII Regulatory Recognition

2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene has been assigned a Unique Ingredient Identifier (UNII: V7S4SJ2U5A) by the U.S. Food and Drug Administration (FDA) through the Substance Registration System [1]. This regulatory designation provides a globally recognized, unambiguous identifier that facilitates supply chain traceability, pharmacovigilance, and regulatory submissions. The UNII assignment is based on the compound's scientific identity characteristics per ISO 11238 data elements [1]. In contrast, numerous structurally related diazaspiro compounds—including 8-substituted triazaspiro derivatives and saturated 1,4-diazaspiro[4.5]decane variants—lack FDA UNII registration, limiting their utility in regulated pharmaceutical development environments.

Regulatory identifier
Specification review
FDA UNII: V7S4SJ2U5A (FDA Substance Registration System).
Regulatory identifier supports supply chain traceability in research and development contexts.
Does not imply FDA approval or clinical qualification; for research use only.
Regulatory compliance Pharmaceutical development Quality control

2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene – Validated Applications


Birch Reduction to Racemic-trans-Diphenylethylenediamine

This compound is an established precursor for the synthesis of racemic-(1R,2R and 1S,2S)-trans-diphenylethylenediamine via Birch reduction (Na, −78 °C, THF/NH₃(l)), yielding the stable trans-imidazoline intermediate in high yield, which upon hydrolysis affords the target diamine [1]. The trans-diphenylethylenediamine product serves as a valuable ligand scaffold for enantioselective synthesis and chiral auxiliary applications [1]. This application leverages the compound's unique four-electron reduction pathway, which is not replicable with saturated diazaspiro analogs.

Electrochemical Reduction of Conjugated Diimines

For fundamental electrochemistry research, this compound provides a well-characterized model system for investigating the reduction of conjugated diimines. The observation of two sequential two-electron processes under voltammetric conditions (glassy-carbon electrode, 20 °C, non-aqueous solvents) offers researchers a tractable system for studying ECE-type mechanisms and proton-coupled electron transfer in spirocyclic frameworks [1]. The ability to access both two-electron and four-electron reduction products enables systematic investigation of intermediate trapping strategies that are not possible with structurally simpler acyclic bis-imines.

Quality Control and Analytical Method Development

Validated reverse-phase HPLC methods using acetonitrile/water/phosphoric acid mobile phases (with formic acid substitution for MS compatibility) have been established for analyzing 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene on Newcrom R1 columns [2]. This method is scalable for both analytical purity assessment and preparative impurity isolation, and is suitable for pharmacokinetic applications [2]. The compound's well-defined melting point (106-108 °C) and commercially available reference standards with certificates of analysis support robust analytical method qualification for organizations requiring validated QC protocols.

Heterocyclic Building Block for Spirocyclic Libraries

As a spirocyclic heterocyclic building block with defined purity (98-99% assay) and established physicochemical properties (MW 288.39 g/mol, LogP 5.18-5.39), this compound serves as a reliable starting material for synthesizing diverse diazaspiro-derived compound libraries [1][2]. The thermal stability (>200 kJ mol⁻¹ activation barrier) and commercial availability from multiple vendors with analytical documentation make it suitable for parallel synthesis workflows where reproducible starting material quality is essential [1].

Application
Selection Property
Validation Focus
Trans-diamine ligand synthesis
Conjugated diene spirocyclic scaffold
Reduction pathway selectivity and product yield
Electrochemical diimine reduction studies
Defined sequential electron-transfer steps
Intermediate isolation feasibility and ECE mechanism
Analytical method development
Established purity specifications and CoA documentation
HPLC method reproducibility and impurity profiling
Spirocyclic library construction
Commercial availability with regulatory identifier (UNII)
Starting material consistency and thermal stability

Technical Documentation Hub

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